
Pentafluorophenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluorophenyl 2-chlorobenzoate is an organic compound with the molecular formula C13H4ClF5O2. It is a derivative of benzoic acid and pentafluorophenol, characterized by the presence of a pentafluorophenyl group and a chlorobenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentafluorophenyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with pentafluorophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorophenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the ester susceptible to nucleophilic attack.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and pentafluorophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, secondary amines, and alcohols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding amides or esters, depending on the nucleophile used.
Hydrolysis: The major products are 2-chlorobenzoic acid and pentafluorophenol.
Wissenschaftliche Forschungsanwendungen
Pentafluorophenyl 2-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of amides and esters through nucleophilic substitution reactions.
Materials Science: The compound is utilized in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of pentafluorophenyl 2-chlorobenzoate primarily involves its reactivity as an ester. The electron-withdrawing pentafluorophenyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This facilitates the formation of amide or ester bonds when reacted with nucleophiles. The compound’s unique reactivity is attributed to the strong electron-withdrawing effects of the pentafluorophenyl group, which stabilizes the transition state during nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorophenyl Esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity in nucleophilic substitution reactions.
2-Chlorobenzoates: Compounds with the 2-chlorobenzoate moiety also display similar chemical properties, particularly in esterification and hydrolysis reactions.
Uniqueness
Pentafluorophenyl 2-chlorobenzoate is unique due to the combination of the pentafluorophenyl group and the 2-chlorobenzoate moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
188837-54-9 |
|---|---|
Molekularformel |
C13H4ClF5O2 |
Molekulargewicht |
322.61 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C13H4ClF5O2/c14-6-4-2-1-3-5(6)13(20)21-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H |
InChI-Schlüssel |
OFSWADGNCDTNRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


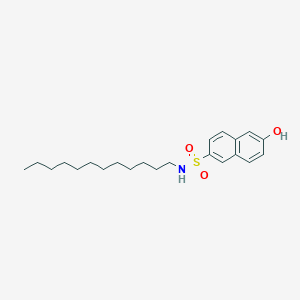
![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
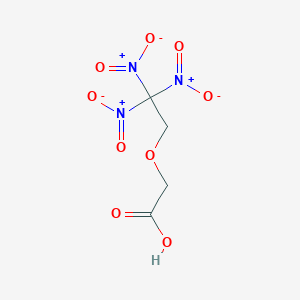
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
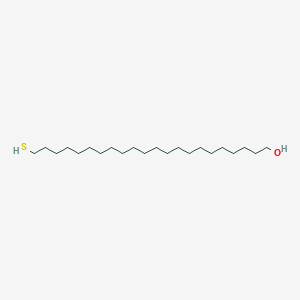
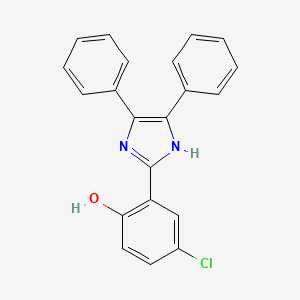
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
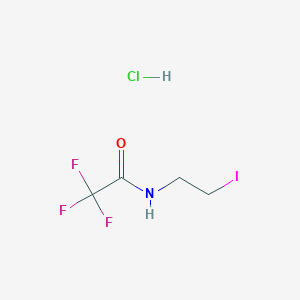
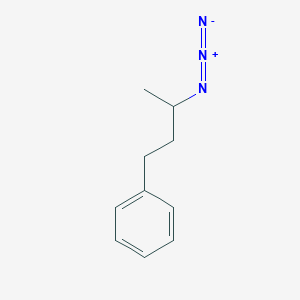

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
